molecular formula C4H3ClF2N2O2S B1320203 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride CAS No. 1006320-00-8

1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1320203
CAS No.: 1006320-00-8
M. Wt: 216.59 g/mol
InChI Key: NAGBFMWJADECPN-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Agrochemicals: Used in the synthesis of fungicides and herbicides.

    Material Science: Potential use in the development of new materials with specific properties.

Future Directions

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . These advances have streamlined access to molecules of pharmaceutical relevance and generated interest for process chemistry . Future research may focus on the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications for difluoromethylated compounds in pharmaceutical and agrochemical contexts .

Mechanism of Action

Target of Action

The primary target of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .

Mode of Action

The compound acts by inhibiting the activity of SDH . This inhibition disrupts the normal functioning of the mitochondrial respiration chain, leading to changes in the energy production of the cell .

Biochemical Pathways

The inhibition of SDH affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or the citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production and can affect various downstream processes.

Pharmacokinetics

The compound’s difluoromethyl group may enhance its metabolic stability and bioavailability .

Result of Action

The inhibition of SDH by this compound can lead to a decrease in cellular energy production. This can result in the death of cells, particularly in organisms that heavily rely on the TCA cycle for energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature can influence the compound’s stability and its interaction with the target enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring, followed by sulfonylation. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequently, the sulfonyl chloride group is introduced using chlorosulfonic acid or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.

    Coupling Reactions: The pyrazole ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Catalysts: Metal catalysts like palladium or copper may be used in coupling reactions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Coupled Products: Formed from coupling reactions with other aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a difluoromethyl group and a sulfonyl chloride group on the pyrazole ring

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGBFMWJADECPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599100
Record name 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006320-00-8
Record name 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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